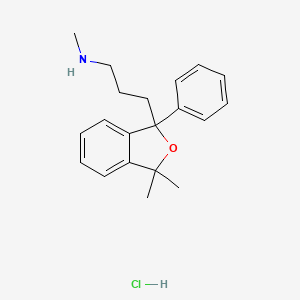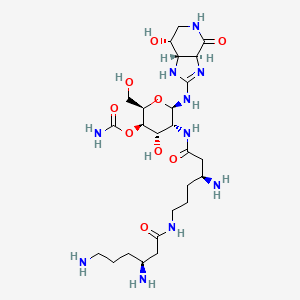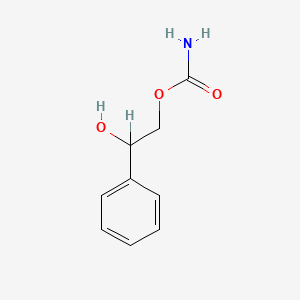
Chlorhydrate de talopram
Vue d'ensemble
Description
Applications De Recherche Scientifique
Talopram hydrochloride has been studied extensively in the context of its potential antidepressant effects. Its primary application in scientific research includes:
Chemistry: Used as a model compound to study the structure-activity relationship of norepinephrine reuptake inhibitors.
Biology: Investigated for its effects on norepinephrine transporters in neuronal cells.
Medicine: Explored as a potential treatment for depression and other mood disorders.
Industry: While not commercialized, its synthesis and properties provide valuable insights for the development of similar compounds.
Mécanisme D'action
Target of Action
Talopram hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) . Its primary target is the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine (also known as noradrenaline) from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Talopram hydrochloride binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which can then bind to and activate post-synaptic norepinephrine receptors . This results in enhanced noradrenergic neurotransmission .
Biochemical Pathways
Norepinephrine is involved in various physiological processes, including attention, response to stress, and regulation of mood .
Pharmacokinetics
It is known that the pharmacokinetics of drugs in this class can be influenced by factors such as absorption, distribution, metabolism, and excretion . For example, citalopram, a drug structurally similar to talopram, has linear pharmacokinetics and is mainly metabolized in the liver, with a mean terminal half-life of about 35 hours .
Result of Action
The primary result of talopram hydrochloride’s action is an increase in noradrenergic neurotransmission due to the inhibition of norepinephrine reuptake . This can lead to changes in mood, attention, and response to stress .
Action Environment
The action, efficacy, and stability of talopram hydrochloride, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, genetic factors, and overall health status .
Analyse Biochimique
Biochemical Properties
This interaction with the norepinephrine transporter is crucial in its role as a selective norepinephrine reuptake inhibitor .
Molecular Mechanism
The molecular mechanism of action of Talopram hydrochloride involves its binding to the norepinephrine transporter, inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de talopram implique un produit de transposition fortuit dans la synthèse du mélitracène . Le processus commence par la création d'un dérivé phénylphthalène, qui est ensuite modifié pour produire du talopram. Les conditions de réaction spécifiques comprennent l'utilisation de solvants organiques et de catalyseurs pour faciliter la transposition et les réactions subséquentes.
Méthodes de Production Industrielle : Bien que le this compound n'ait jamais été commercialisé, sa production impliquerait probablement des procédés de fabrication pharmaceutique standard. Cela comprend la synthèse du principe pharmaceutique actif (API), suivie de la purification, de la cristallisation et de la formulation dans une forme posologique appropriée.
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de talopram subit principalement des réactions de substitution en raison de sa structure aromatique. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et Conditions Courants :
Réactions de Substitution : Impliquent généralement des agents halogénants ou des nucléophiles.
Réactions d'Oxydation : Peuvent utiliser des oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réactions de Réduction : Utilisent souvent des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.
Produits Principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'halogénation peut introduire des atomes d'halogène dans le cycle aromatique, tandis que l'oxydation peut convertir des groupes alcool en cétones ou en acides carboxyliques.
4. Applications de la Recherche Scientifique
Le this compound a été largement étudié dans le contexte de ses effets antidépresseurs potentiels. Ses principales applications dans la recherche scientifique comprennent :
Chimie : Utilisé comme composé modèle pour étudier la relation structure-activité des inhibiteurs de la recapture de la norépinéphrine.
Biologie : Enquêté pour ses effets sur les transporteurs de norépinéphrine dans les cellules neuronales.
Médecine : Exploré comme traitement potentiel de la dépression et d'autres troubles de l'humeur.
Industrie : Bien qu'il ne soit pas commercialisé, sa synthèse et ses propriétés fournissent des informations précieuses pour le développement de composés similaires.
5. Mécanisme d'Action
Le this compound exerce ses effets en inhibant sélectivement le transporteur de la norépinéphrine (NET), ce qui augmente la concentration de norépinéphrine dans la fente synaptique . Cette action améliore la neurotransmission et est considérée comme contribuant à ses effets antidépresseurs. Les cibles moléculaires comprennent la protéine NET, et les voies impliquées sont principalement liées à la signalisation de la norépinéphrine.
Composés Similaires :
Citalopram : Un inhibiteur sélectif de la recapture de la sérotonine (ISRS) avec un profil pharmacologique différent.
Melitracen : Un autre antidépresseur structurellement lié au talopram.
Talsupram : Un composé similaire au talopram mais avec des résultats cliniques différents.
Unicité : Le this compound est unique en son inhibition sélective du transporteur de la norépinéphrine, le distinguant des ISRS comme le citalopram, qui ciblent les transporteurs de la sérotonine. Cette spécificité en fait un composé précieux pour étudier le rôle de la norépinéphrine dans la régulation de l'humeur et l'efficacité antidépressive.
Comparaison Avec Des Composés Similaires
Citalopram: A selective serotonin reuptake inhibitor (SSRI) with a different pharmacological profile.
Melitracen: Another antidepressant structurally related to talopram.
Talsupram: A compound similar to talopram but with different clinical outcomes.
Uniqueness: Talopram hydrochloride is unique in its selective inhibition of the norepinephrine transporter, distinguishing it from SSRIs like citalopram, which target serotonin transporters. This specificity makes it a valuable compound for studying the role of norepinephrine in mood regulation and antidepressant efficacy.
Propriétés
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXJIRQPHHWYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7182-51-6 (Parent) | |
| Record name | Talopram hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601020621 | |
| Record name | Talopram hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-41-4 | |
| Record name | Talopram hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talopram hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7013-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALOPRAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X97008FCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)






